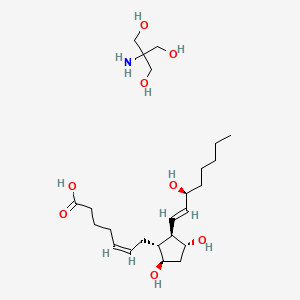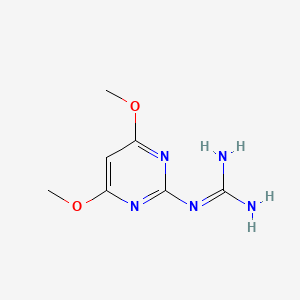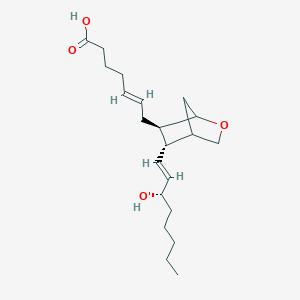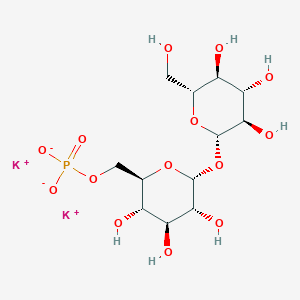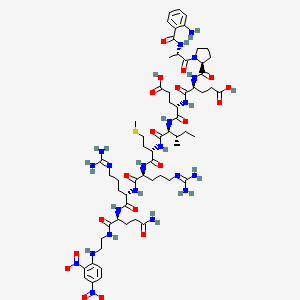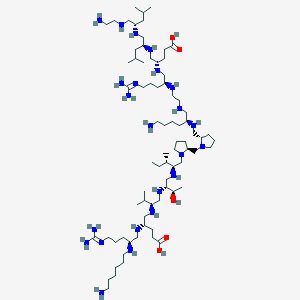![molecular formula C7H6N2O2 B593286 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione CAS No. 129761-06-4](/img/structure/B593286.png)
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione is a nitrogen-containing heterocyclic compound . It is a derivative of the pyrrolo[2,3-b]pyridine family . These derivatives have shown potent activities against FGFR1, 2, and 3 . They have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione derivatives involves a catalyst-free domino reaction of 4-aminopyridin-2 (1 H )-ones, arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water . This process is mild and efficient, yielding pyrrolo[3,2-c]pyridine derivatives with 76–94% yields after simple crystallization .Molecular Structure Analysis
The molecular structure of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione includes a pyrrole ring and a pyrazine ring . The introduction of different substituents on the 2 or 3 positions of the nucleus can significantly expand the biological activity of these compounds .Future Directions
The future directions for the research of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione involve the development of efficient and green synthetic routes for the synthesis of libraries of heterocyclic compounds . This will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-9-7(11)6-4(5)1-2-8-6/h1-2,8H,3H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGHLJNBTVIZMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C(=O)N1)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926484 |
Source


|
| Record name | 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione | |
CAS RN |
129761-06-4 |
Source


|
| Record name | 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)

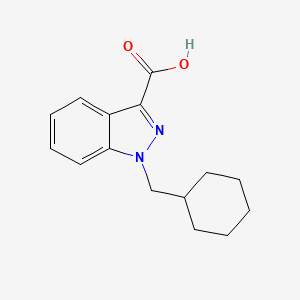
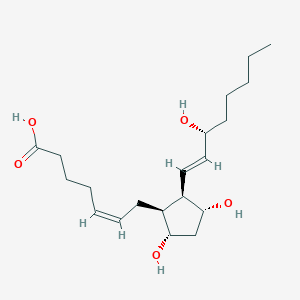
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)
